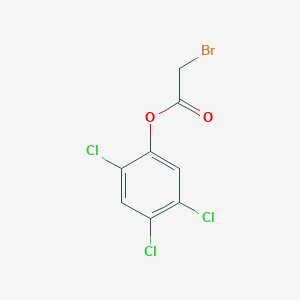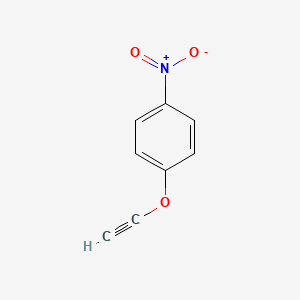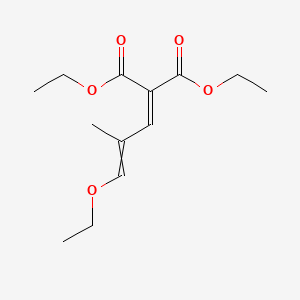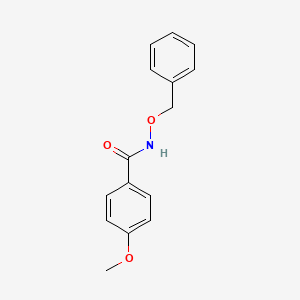
Benzamide, 4-methoxy-N-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-methoxy-N-(phenylmethoxy)-: is an organic compound with the molecular formula C15H15NO3 It is a derivative of benzamide, characterized by the presence of a methoxy group at the 4-position and a phenylmethoxy group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methoxy-N-(phenylmethoxy)- can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid method provides high yields and is eco-friendly.
Industrial Production Methods: Industrial production of benzamides typically involves the reaction of benzoic acid derivatives with amines at high temperatures. The use of catalysts such as ZrCl4 and ultrasonic irradiation can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-methoxy-N-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or phenylmethoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzamide, 4-methoxy-N-(phenylmethoxy)- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential antibacterial and antioxidant activities. It has shown effectiveness against certain gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Industry: In the industrial sector, benzamides are used in the production of plastics, rubber, and paper. They also serve as intermediates in the synthesis of therapeutic agents and other fine chemicals .
Mechanism of Action
The mechanism of action of Benzamide, 4-methoxy-N-(phenylmethoxy)- involves its interaction with specific molecular targets. The methoxy and phenylmethoxy groups enhance its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative used .
Comparison with Similar Compounds
Benzenamine, 4-methoxy-N-(phenylmethylene)-: Similar structure but differs in the position of the methoxy group.
4-Methoxy-N-(4-methylbenzyl)benzamide: Contains a methyl group instead of a phenylmethoxy group.
Uniqueness: Benzamide, 4-methoxy-N-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
22426-89-7 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-methoxy-N-phenylmethoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-14-9-7-13(8-10-14)15(17)16-19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
OCWVXSRIWOJPDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


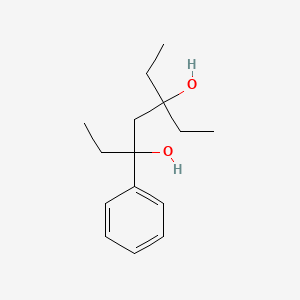
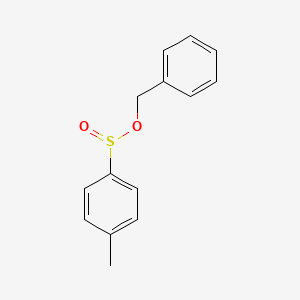
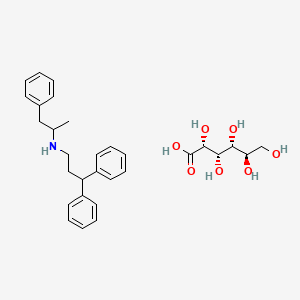
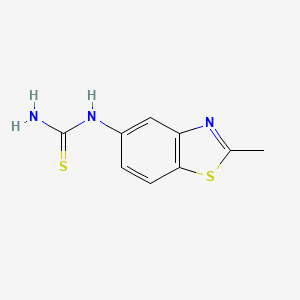

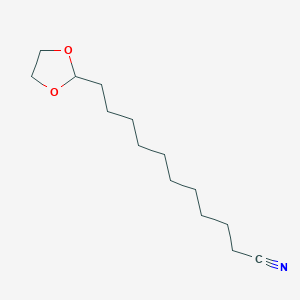
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
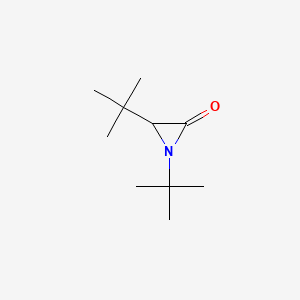

![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)

